4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-16-15-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXMIKRACPVRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315925 | |
| Record name | 4-[1,1'-biphenyl]-4-yl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64273-27-4 | |
| Record name | NSC298243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[1,1'-biphenyl]-4-yl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 1,1 Biphenyl 4 Yl 1,2,3 Thiadiazole Derivatives
Photochemical Transformations and Reactive Intermediates
Photolysis of 4-aryl-1,2,3-thiadiazoles, including 4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole, provides a rich field of study involving transient, high-energy intermediates. The absorption of UV light initiates a cascade of reactions beginning with the extrusion of molecular nitrogen, a thermodynamically favorable process that drives the subsequent chemistry.
Upon irradiation with UV light (typically around 266 nm), 4-aryl-1,2,3-thiadiazoles in the singlet excited state undergo rapid cleavage of the N-N and C-S bonds. rsc.org This process results in the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly strained, three-membered heterocyclic intermediate known as a thiirene (B1235720). rsc.orgresearchgate.net Time-resolved spectroscopic studies on analogous 4-phenyl-1,2,3-thiadiazoles have shown that the formation of these intermediates is an ultrafast process, occurring in less than 0.4 picoseconds. researchgate.net The initial photochemical step is believed to generate a diradical species which then collapses to form the anti-aromatic thiirene ring, in this case, 2-([1,1'-biphenyl]-4-yl)thiirene.
Table 1: Key Intermediates in the Photolysis of this compound
| Intermediate Name | Structure | Formation Pathway | Timescale |
|---|---|---|---|
| 2-([1,1'-biphenyl]-4-yl)thiirene | Three-membered ring with one sulfur atom | Photochemical N₂ extrusion | < 0.4 ps researchgate.net |
The highly strained thiirene intermediate is not typically isolated but rapidly isomerizes to a more stable, yet still highly reactive, thioketene (B13734457) species. rsc.org For this compound, this would be ([1,1'-biphenyl]-4-yl)ethanethial. Thioketenes are versatile intermediates that can undergo a variety of subsequent reactions.
One common pathway is intermolecular dimerization. Studies on phenyl-substituted thiirenes have shown that they can undergo reactions, such as the dimerization of thiirene-thioketene complexes, which lead to the formation of 1,3-dithiole derivatives on a millisecond timescale. rsc.orgresearchgate.net The thioketene can also be trapped by nucleophiles. For instance, photolysis of 1,2,3-thiadiazole (B1210528) in the presence of diethylamine (B46881) yields N,N-diethylthioacetamide, demonstrating the efficient trapping of the thioketene intermediate. researchgate.net
The reactive intermediates generated during photolysis can also lead to more complex rearranged products. The photolysis of 4,5-diphenyl-1,2,3-thiadiazole (B1360411) is known to produce a mixture of products, including tetraphenylthiophene (B167812) and diphenylacetylene. researchgate.net By analogy, the photolysis of this compound is expected to yield [1,1'-biphenyl]-4-ylacetylene through the extrusion of a sulfur atom from the thiirene or thioketene intermediate. Furthermore, dimerization and rearrangement pathways can lead to the formation of substituted thiophenes, such as tetrakis([1,1'-biphenyl]-4-yl)thiophene.
The biphenyl (B1667301) substituent at the C4 position is expected to exert a significant influence on the photochemical behavior of the thiadiazole ring compared to a simple phenyl group. The extended π-conjugation of the biphenyl moiety can affect the photophysical properties of the molecule. This includes shifting the UV absorption maximum to longer wavelengths (a bathochromic shift) and potentially altering the lifetime and decay pathways of the excited state. The larger aromatic system can also offer greater stabilization to the radical and ionic intermediates formed during the photochemical cascade. This stabilization may influence the relative rates of competing reaction pathways, such as thiirene-thioketene isomerization versus sulfur extrusion to form the alkyne, thereby affecting the final product distribution.
Base-Mediated Ring Cleavage and Derivatization Reactions
In addition to photochemical methods, the 1,2,3-thiadiazole ring is susceptible to cleavage under basic conditions. This reaction provides a powerful synthetic route to alkynethiolates, which are valuable intermediates in organic synthesis.
Treatment of 4-aryl-1,2,3-thiadiazoles with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), initiates a ring-cleavage reaction. The process begins with the deprotonation of the C5-hydrogen, which is acidic due to the electron-withdrawing nature of the heterocyclic ring. The resulting anion undergoes a concerted ring-opening and nitrogen extrusion to generate a transient alkynethiolate anion. In the case of this compound, this reaction yields the ([1,1'-biphenyl]-4-yl)ethynethiolate anion.
These alkynethiolate intermediates are potent nucleophiles and serve as valuable synthons. They can be readily trapped in situ by various electrophiles. A notable application is their reaction with diaryliodonium salts, which provides a transition-metal-free pathway to synthesize alkynyl aryl sulfides. researchgate.net This method allows for the efficient formation of a C(sp)-S bond, connecting the biphenyl-acetylene unit to another aryl group via a sulfur bridge. researchgate.net The reaction is synthetically useful due to the ready availability of the starting 1,2,3-thiadiazoles. researchgate.net
Table 2: Synthetic Application of Base-Mediated Cleavage of 4-Aryl-1,2,3-thiadiazoles
| 4-Aryl-1,2,3-thiadiazole (Ar) | Electrophile | Base | Product | Reference |
|---|---|---|---|---|
| 4-Phenyl | Diphenyliodonium triflate | Cs₂CO₃ | Phenyl(phenylethynyl)sulfane | researchgate.net |
| 4-(p-tolyl) | Diphenyliodonium triflate | Cs₂CO₃ | (p-Tolylethynyl)(phenyl)sulfane | researchgate.net |
| 4-(p-Methoxyphenyl) | Diphenyliodonium triflate | Cs₂CO₃ | (p-Methoxyphenylethynyl)(phenyl)sulfane | researchgate.net |
| 4-([1,1'-Biphenyl]-4-yl) | Diphenyliodonium triflate | Cs₂CO₃ | ([1,1'-Biphenyl]-4-ylethynyl)(phenyl)sulfane | Inferred |
This synthetic utility highlights the importance of this compound not just as a subject of mechanistic studies but also as a practical precursor for the construction of complex sulfur-containing organic molecules.
Other Nucleophilic and Basic Transformations of the Thiadiazole Ring
The 1,2,3-thiadiazole ring, including in derivatives such as this compound, exhibits susceptibility to various transformations under nucleophilic and basic conditions. The electron-deficient nature of the ring's carbon atoms makes them targets for nucleophilic attack, while the ring protons and heteroatoms can also participate in base-mediated reactions.
One significant reaction pathway involves the metalation of the thiadiazole ring. Strong bases, such as organolithium reagents, can deprotonate the ring. For example, the hydrogen atom at the C4-position of 5-phenyl-1,2,3-thiadiazole (B107965) can be abstracted by methyllithium. This process generates a stable 4-lithio species, which is a potent nucleophile capable of reacting with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds. This pathway offers a valuable method for the functionalization of the thiadiazole core.
Furthermore, the 1,2,3-thiadiazole nucleus can undergo fragmentation when treated with certain strong nucleophiles. The reaction of 4,5-diphenyl-1,2,3-thiadiazole with butyllithium (B86547) is proposed to be initiated by a nucleophilic attack on the sulfur atom, leading to the cleavage of the heterocyclic ring. Ring protons are also reactive under basic conditions and can undergo rapid deuterium (B1214612) exchange.
Nucleophilic substitution represents another key transformation. Leaving groups attached to the thiadiazole ring can be displaced by nucleophiles. A well-documented example is the displacement of the chlorine atom in
Advanced Computational and Theoretical Investigations of 4 1,1 Biphenyl 4 Yl 1,2,3 Thiadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental tools for predicting the electronic structure, stability, and reactivity of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine molecular properties, offering insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, including atoms and molecules. dergipark.org.tr It is widely employed for its favorable balance of accuracy and computational cost.
Energy Analysis: Once the optimized geometry is found, DFT provides the total electronic energy, which can be used to assess the molecule's thermodynamic stability. Calculations on related isomers or conformers can reveal their relative energy differences.
Please note: The following data is representative of typical aryl-heterocycle systems and is provided for illustrative purposes.
Table 4.1.1: Representative Geometrical Parameters for Aryl-Thiadiazole Systems based on DFT Calculations
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-S Bond Length (Thiadiazole) | 1.70 - 1.75 Å | The length of the carbon-sulfur bond within the thiadiazole ring. |
| N-N Bond Length (Thiadiazole) | 1.28 - 1.32 Å | The length of the adjacent nitrogen-nitrogen bond in the 1,2,3-thiadiazole (B1210528) ring. |
| C-C (Inter-ring) Bond Length | 1.47 - 1.50 Å | The length of the single bond connecting the two phenyl rings in the biphenyl (B1667301) group. |
| Biphenyl Dihedral Angle | 25 - 45 ° | The twist angle between the planes of the two phenyl rings, which balances steric hindrance and π-conjugation. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.
Spatial Distributions: Visualizing the spatial distribution of the HOMO and LUMO provides insight into the reactive regions of a molecule. For 4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole, the HOMO is expected to be distributed primarily across the electron-rich biphenyl system, while the LUMO would likely be localized on the electron-accepting 1,2,3-thiadiazole ring. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.
Please note: The following data is representative of analogous aryl-heterocycle systems and is provided for illustrative purposes.
Table 4.1.2: Representative Frontier Molecular Orbital Energies for Aryl-Thiadiazole Analogs
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.5 to -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| Energy Gap (ΔE) | 3.5 to 4.5 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
While FMO theory identifies general regions of reactivity, Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. Derived from the change in electron density as the number of electrons changes, these functions help pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack.
f+(r): Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).
f-(r): Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).
f0(r): Indicates the propensity of a site for radical attack.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are attractive to electrophiles.
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are attractive to nucleophiles.
Green Regions: Indicate neutral or near-zero potential.
For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiadiazole ring due to their lone pairs of electrons. Positive potential (blue) would likely be found around the hydrogen atoms of the biphenyl rings. This map is invaluable for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial in molecular recognition and crystal packing.
Molecular Dynamics Simulations for Conformational and Interaction Studies
While quantum chemical calculations typically focus on static, single-molecule systems at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its dynamic behavior. A key aspect would be the rotational dynamics of the bond connecting the two phenyl rings. The simulation would track the dihedral angle over time, revealing the accessible conformational states and the energy barriers between them. This produces a conformational landscape, showing which shapes the molecule prefers to adopt under specific conditions (e.g., in a particular solvent). Such information is critical for understanding how the molecule's shape influences its interactions with other molecules or biological targets. nih.gov
Simulation of Intermolecular Interactions Relevant to Self-Assembly
The self-assembly of organic molecules is dictated by a complex interplay of noncovalent interactions. In the case of this compound, intermolecular forces such as π-π stacking, hydrogen bonding, and van der Waals forces are expected to govern its supramolecular architecture. Computational simulations, particularly molecular dynamics (MD), are instrumental in understanding these interactions at an atomic level.
Simulations can predict the aggregation behavior of these molecules in different environments. The biphenyl group, with its extended π-system, is prone to π-π stacking interactions, which are a significant driving force for self-assembly. The thiadiazole ring, containing nitrogen and sulfur heteroatoms, can participate in hydrogen bonding and other dipole-dipole interactions.
Theoretical calculations can quantify the energetic contributions of these different interactions. For instance, Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. This allows for a detailed understanding of the nature of the forces holding the molecular assembly together.
Noncovalent Interaction Analyses
To further probe the nature of intermolecular contacts, several computational techniques can be applied. These methods provide a visual and quantitative assessment of the noncovalent interactions that stabilize the crystal structure and molecular aggregates.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be identified.
For this compound, the dnorm map would likely reveal prominent red spots indicating close contacts associated with C-H···N or C-H···S hydrogen bonds involving the thiadiazole ring, as well as broader regions corresponding to π-π stacking of the biphenyl rings. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. researchgate.net The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing environment.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| N···H/H···N | 12.3 |
| S···H/H···S | 8.2 |
| C···C | 5.0 |
Note: This data is predictive and based on analyses of structurally similar compounds.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Weak Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding, including weak noncovalent interactions. nih.gov Within QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. frontiersin.org For weak interactions like hydrogen bonds and van der Waals contacts, ρ(r) is typically low and ∇²ρ(r) is positive.
The Reduced Density Gradient (RDG) method is another valuable tool for visualizing and identifying noncovalent interactions. It is based on the analysis of the electron density and its gradient. Plots of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density allow for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding. These regions can be color-mapped onto the molecular surface to provide a clear three-dimensional picture of the noncovalent interactions.
For this compound, QTAIM and RDG analyses would be expected to confirm the presence of weak C-H···N and C-H···S hydrogen bonds, as well as delocalized van der Waals interactions associated with the π-systems of the biphenyl and thiadiazole rings.
Elucidation of Reaction Mechanisms and Structure-Reactivity Correlations through Theoretical Modeling
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions and establishing structure-reactivity relationships. For this compound, theoretical modeling can provide insights into its synthesis and potential reactivity.
The synthesis of 1,2,3-thiadiazoles often involves the Hurd-Mori reaction, where a hydrazone is treated with thionyl chloride. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and understanding the factors that control product formation.
Structure-reactivity correlations can be established by calculating various quantum chemical descriptors. These descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity indices derived from conceptual DFT, can be correlated with the observed reactivity of a series of related compounds. For example, the HOMO-LUMO gap is often related to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests a more reactive species. The molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule, predicting how it will interact with other reagents.
Table 2: Predicted Quantum Chemical Descriptors for this compound.
| Descriptor | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These values are hypothetical and serve as illustrative examples of the types of data generated from theoretical calculations.
By systematically modifying the structure of this compound in silico and calculating these descriptors, a quantitative structure-activity relationship (QSAR) model could be developed to predict the reactivity of novel derivatives.
Applications in Advanced Materials Science and Organic Synthesis Excluding Prohibited Categories
Role as Versatile Synthetic Intermediates and Building Blocks
The 1,2,3-thiadiazole (B1210528) ring is a well-established precursor in organic synthesis, valued for its ability to undergo ring-opening reactions to generate highly reactive intermediates. This reactivity makes 4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole a valuable building block for the construction of a variety of complex molecules.
The thermal or photochemical decomposition of 1,2,3-thiadiazoles, including aryl-substituted derivatives like this compound, is a known method for generating thioketenes. These highly reactive species can be trapped in situ with a variety of reagents to afford a diverse range of sulfur-containing heterocycles. This synthetic utility allows for the introduction of sulfur into a molecular framework, a key element in many biologically and materially significant compounds. The biphenyl (B1667301) group in this compound can influence the stability and reactivity of the resulting thioketene (B13734457), and its presence is retained in the final sulfur-containing scaffold, imparting specific electronic and steric properties.
Furthermore, the 1,2,3-thiadiazole nucleus serves as a synthon for other sulfur-containing heterocyclic systems through various ring transformation reactions. For instance, reactions with dienophiles can lead to the formation of thiophene (B33073) derivatives, while reactions with other nucleophiles can yield a variety of five- and six-membered sulfur-containing heterocycles. The versatility of these transformations underscores the importance of 4-aryl-1,2,3-thiadiazoles as foundational molecules in the synthesis of novel sulfur-based compounds. nih.govresearchgate.net
Beyond the generation of sulfur-containing scaffolds, this compound can be utilized in the construction of more complex, fused heterocyclic systems. The nitrogen and sulfur atoms within the thiadiazole ring provide multiple reaction sites for cyclization and annulation reactions. For example, intramolecular cyclization of appropriately substituted biphenyl-thiadiazole derivatives can lead to the formation of novel polycyclic aromatic compounds with unique photophysical properties.
One-pot synthesis methodologies have been developed for the efficient construction of 4-aryl-1,2,3-thiadiazoles, which can then serve as key intermediates in multi-step synthetic sequences. unl.pt These methods often involve the reaction of an aryl ketone with a hydrazine (B178648) derivative and a sulfur source. nih.gov The resulting 4-aryl-1,2,3-thiadiazole can then be further functionalized or used as a building block in the synthesis of more elaborate molecular architectures, including those with potential applications in medicinal chemistry and materials science. mdpi.comrsc.org
Functional Materials Development Based on Thiadiazole Derivatives
The incorporation of the biphenyl-thiadiazole motif into larger molecular structures has shown promise in the development of advanced functional materials. The combination of the electron-deficient thiadiazole ring and the electron-rich, conjugated biphenyl group can lead to materials with interesting electronic and optical properties.
Recent research has explored the use of polymers containing 1,2,3-thiadiazole rings in their side chains as potential negative photoresists. researchgate.netrdd.edu.iq The principle behind this application lies in the photochemical properties of the 1,2,3-thiadiazole ring. Upon exposure to UV light, the thiadiazole ring can undergo a cycloelimination reaction, releasing nitrogen gas and generating a highly reactive intermediate. researchgate.net In a polymeric system, these reactive intermediates can lead to crosslinking between polymer chains, rendering the exposed regions of the polymer film insoluble. researchgate.net This change in solubility is the fundamental principle of photolithography, the process used to fabricate microelectronic devices.
The incorporation of an aryl group, such as the biphenyl moiety in this compound, can influence the absorption characteristics and photosensitivity of the material. By attaching a polymerizable group to the biphenyl unit, it is possible to synthesize polymers where the biphenyl-thiadiazole unit acts as the photosensitive pendant group. The development of such materials is of interest for high-resolution patterning in the microelectronics industry. rdd.edu.iq
Thiadiazole derivatives, particularly those with extended π-conjugated systems like the biphenyl group, are actively being investigated for their potential in organic electronics. nih.gov The electron-withdrawing nature of the thiadiazole ring, combined with the electron-donating and charge-transporting properties of the biphenyl moiety, makes this compound an interesting building block for organic semiconductors. rsc.orgmdpi.com
These materials can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for their application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.comresearchgate.net The biphenyl group can enhance intermolecular π-π stacking, which is beneficial for charge transport in the solid state. nih.gov Furthermore, the introduction of a thiadiazole unit can improve the electron affinity of the material, making it suitable for use as an n-type or ambipolar semiconductor. rsc.org The photophysical properties, such as fluorescence and phosphorescence, of biphenyl-thiadiazole derivatives are also of interest for their potential use as emitters in OLEDs. researchgate.net
Theoretical Studies on Corrosion Inhibition Mechanisms
Thiadiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms by which these molecules protect metal surfaces from corrosion. researchgate.netrdd.edu.iq
The corrosion inhibition efficiency of thiadiazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through several mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (nitrogen and sulfur) in the thiadiazole ring and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this interaction. rdd.edu.iq
DFT calculations allow for the determination of various quantum chemical parameters that correlate with the inhibition efficiency of a molecule. These parameters include:
| Quantum Chemical Parameter | Description | Relevance to Corrosion Inhibition |
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. rdd.edu.iq |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. | A lower ELUMO value indicates a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process. |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. | A smaller energy gap generally implies higher reactivity and can be associated with better inhibition efficiency. |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. |
| Mulliken Charges | The charge distribution on the atoms within the molecule. | The negative charges on the nitrogen and sulfur atoms indicate their potential to act as active centers for adsorption onto the metal surface. |
For this compound, theoretical studies would likely show that the nitrogen and sulfur atoms of the thiadiazole ring are the primary sites for chemisorption. The extended π-system of the biphenyl group would also contribute to the adsorption through π-d interactions with the metal surface. The planarity and large surface area of the biphenyl group would facilitate the formation of a dense and stable protective film on the metal surface.
Applications as Plant Activators and Inducers of Systemic Acquired Resistance
In the realm of agricultural science, certain thiadiazole derivatives have emerged as a novel class of compounds that can protect plants from diseases not by acting as direct biocides, but by stimulating the plant's own defense mechanisms. This phenomenon is known as systemic acquired resistance (SAR), a state of broad-spectrum and long-lasting immunity.
The most well-known example is benzo jchemlett.comjchemlett.comnih.govthiadiazole-7-carbothioic acid S-methyl ester (BTH), also known as acibenzolar-S-methyl. nih.govnih.gov BTH is a potent inducer of SAR in a variety of crops, providing protection against a wide range of fungal, bacterial, and viral pathogens. nih.govmdpi.com It functions by mimicking the action of salicylic (B10762653) acid (SA), a key signaling molecule in the plant's defense pathway. nih.gov BTH treatment leads to the activation of defense-related genes and the accumulation of pathogenesis-related (PR) proteins, which contribute to the enhanced resistance. nih.gov
Research in this area involves the synthesis of novel thiadiazole derivatives and screening them for their ability to induce disease resistance in model plants. The evaluation of such compounds typically involves treating plants with the chemical and then challenging them with a pathogen. The level of disease protection is then quantified and compared to untreated controls. Molecular analyses are also employed to determine if the compound activates the known SAR signaling pathways.
| Thiadiazole-based Plant Activator | Abbreviation | Key Activity |
|---|---|---|
| benzo jchemlett.comjchemlett.comnih.govthiadiazole-7-carbothioic acid S-methyl ester | BTH / Acibenzolar-S-methyl | Induces systemic acquired resistance in various crops. nih.govnih.gov |
| N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Tiadinil (B1663663) | Activates the SAR signaling pathway. researchgate.netresearchgate.net |
| 5-Phenylureido-1,2,3-thiadiazole | Thidiazuron (TDZ) | Exhibits cytokinin-like activity and is used as a plant growth regulator. researchgate.net |
Supramolecular Chemistry and Self Assembly of 4 1,1 Biphenyl 4 Yl 1,2,3 Thiadiazole Derivatives
Design and Analysis of Non-Covalent Interactions in Solid-State Architectures
The solid-state packing of 4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole derivatives is orchestrated by a delicate balance of various non-covalent interactions. The interplay between hydrogen bonding, π-stacking, and other directed forces determines the ultimate supramolecular assembly and, consequently, the material's properties.
Hydrogen Bonding Networks Involving Thiadiazole Nitrogen Atoms
The 1,2,3-thiadiazole (B1210528) ring possesses two nitrogen atoms that can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as hydroxyl or amine groups on neighboring molecules or co-formers, these nitrogen atoms can participate in the formation of robust hydrogen-bonding networks. These interactions are highly directional and play a crucial role in dictating the dimensionality and topology of the resulting supramolecular structure. For instance, in related heterocyclic systems, N-H···N and O-H···N hydrogen bonds are commonly observed synthons that drive the assembly of molecules into chains, sheets, or more complex three-dimensional frameworks.
While specific crystallographic data for this compound is not publicly available to create a detailed data table of hydrogen bond geometries, studies on analogous aryl-thiadiazole derivatives consistently highlight the importance of these interactions in their crystal packing. The strength and geometry of these hydrogen bonds are influenced by the electronic nature of the substituents on the biphenyl (B1667301) ring and the steric environment around the thiadiazole core.
π-Stacking Interactions of Biphenyl and Thiadiazole Moieties
The extended aromatic systems of the biphenyl and thiadiazole moieties in this compound derivatives make them prime candidates for π-stacking interactions. These non-covalent forces, arising from the electrostatic and van der Waals interactions between the electron clouds of aromatic rings, are fundamental in the stabilization of crystal lattices.
In the solid state, these molecules can arrange in various π-stacking motifs, including face-to-face and offset (or slipped-stack) configurations. The geometry of these interactions, characterized by parameters such as the inter-planar distance and the lateral offset, is critical in determining the electronic properties of the material. For example, the degree of π-orbital overlap can influence properties like charge transport and luminescence. In related biphenyl-containing structures, π-stacking is a dominant packing force, often leading to the formation of columnar or herringbone arrangements.
A detailed analysis of these interactions would typically involve the examination of crystallographic data to determine centroid-to-centroid distances and slip angles, as illustrated in the hypothetical data table below.
| Interacting Moieties | Stacking Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |
| Biphenyl - Biphenyl | Offset Face-to-Face | 3.5 - 4.0 | < 5 |
| Thiadiazole - Thiadiazole | Offset Face-to-Face | 3.3 - 3.8 | < 5 |
| Biphenyl - Thiadiazole | T-shaped/Edge-to-Face | 4.5 - 5.5 | ~90 |
| Note: This table is illustrative and based on typical values observed in related aromatic compounds due to the absence of specific crystallographic data for this compound. |
Halogen Bonding and Other Directed Intermolecular Forces
The introduction of halogen substituents (F, Cl, Br, I) onto the biphenyl moiety of this compound can introduce another powerful tool for crystal engineering: the halogen bond. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen or sulfur atoms of the thiadiazole ring.
Formation of Coordination Polymers and Metal-Organic Frameworks with Thiadiazole Ligands
The nitrogen atoms of the 1,2,3-thiadiazole ring in this compound derivatives can act as coordination sites for metal ions, making these compounds promising ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The biphenyl unit provides a rigid and extended backbone, which is a desirable feature for creating porous and stable framework materials.
By reacting these ligands with various metal salts under solvothermal or other synthetic conditions, it is possible to generate a wide range of CPs and MOFs with diverse topologies and functionalities. The connectivity of the resulting framework is influenced by the coordination geometry of the metal ion, the binding mode of the thiadiazole ligand, and the presence of any ancillary ligands or counter-ions. These materials are of significant interest for applications in gas storage, catalysis, sensing, and luminescence.
Principles of Supramolecular Assembly and Crystal Engineering for Biphenyl-Thiadiazole Systems
The rational design of the solid-state structures of this compound derivatives relies on the principles of supramolecular assembly and crystal engineering. This involves a deep understanding of the hierarchy and interplay of the various non-covalent interactions discussed above.
A key strategy in crystal engineering is the use of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. For biphenyl-thiadiazole systems, potential synthons could include hydrogen-bonded dimers involving the thiadiazole nitrogen atoms or π-stacked columns of the biphenyl units. By strategically modifying the molecular structure, for example, by introducing functional groups that promote specific interactions, it is possible to guide the self-assembly process towards a desired crystal packing arrangement.
Computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, are invaluable tools in predicting the stability of different supramolecular assemblies and in understanding the nature of the underlying intermolecular forces. The synergy between synthetic chemistry, crystallography, and computational modeling is essential for advancing the field of crystal engineering and for the development of new materials based on the this compound scaffold with tailored properties and functionalities.
Emerging Research Frontiers and Future Perspectives for 4 1,1 Biphenyl 4 Yl 1,2,3 Thiadiazole
Development of Novel and Sustainable Synthetic Methodologies
The classical Hurd-Mori reaction, involving the cyclization of α-methylene ketone hydrazones with thionyl chloride, represents a foundational approach for the synthesis of 4-substituted-1,2,3-thiadiazoles and would be the presumptive method for preparing 4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole. 20.198.91 However, the future of synthesizing this and similar compounds lies in the development of more sustainable and efficient methodologies.
Recent advancements in the synthesis of 4-aryl-1,2,3-thiadiazoles have focused on iodine-catalyzed cyclization reactions, which offer a greener alternative to traditional methods. researchgate.net These reactions often utilize N-tosylhydrazones and elemental sulfur, proceeding under milder conditions. The application of microwave-assisted organic synthesis (MAOS) also presents a promising avenue for accelerating reaction times and improving yields for the synthesis of thiadiazole derivatives. The development of one-pot multicomponent reactions would represent a significant step forward, enhancing atom economy and reducing waste.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Reagents | Advantages | Disadvantages |
| Hurd-Mori Reaction | Hydrazone, Thionyl Chloride | Well-established, versatile | Harsh reagents, potential for side products |
| Iodine-Catalyzed Cyclization | N-Tosylhydrazone, Sulfur, Iodine | Milder conditions, greener | May require specific catalysts and conditions |
| Microwave-Assisted Synthesis | Varies | Rapid reaction times, higher yields | Requires specialized equipment |
| Multicomponent Reactions | Ketone, Hydrazine (B178648), Sulfur source | High atom economy, operational simplicity | Optimization of reaction conditions can be complex |
Advanced Spectroscopic Characterization of Reactive Intermediates
The photochemistry and thermolysis of 1,2,3-thiadiazoles are known to generate highly reactive and often transient intermediates, such as thiirenes, thioketenes, and diazoalkanes. researchgate.net The presence of the biphenyl (B1667301) moiety at the 4-position of the thiadiazole ring is expected to influence the stability and reactivity of these intermediates through electronic and steric effects.
Advanced spectroscopic techniques will be crucial for the detection and characterization of these fleeting species. Techniques such as matrix isolation spectroscopy, where the reactive intermediates are trapped in an inert gas matrix at cryogenic temperatures, coupled with infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, would allow for their direct observation. Time-resolved spectroscopy, including flash photolysis, could provide kinetic data on the formation and decay of these intermediates. To date, no such specific studies have been reported for this compound.
Synergistic Integration of Computational and Experimental Design in Chemical Discovery
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules like this compound. nih.gov DFT calculations can be employed to model the structures of potential reactive intermediates and to calculate their IR and NMR spectra, aiding in their experimental identification. researchgate.net
Furthermore, computational screening can guide the design of new derivatives with tailored electronic properties. For instance, by modeling the effects of different substituents on the biphenyl ring, it would be possible to predict their influence on the frontier molecular orbitals (HOMO and LUMO) and, consequently, on the material's potential applications in organic electronics. The synergy between computational predictions and experimental validation will be essential for accelerating the discovery of novel properties and applications for this class of compounds.
Exploration of Unprecedented Chemical Transformations and Rearrangements
The 1,2,3-thiadiazole (B1210528) ring is known to undergo a variety of chemical transformations and rearrangements, often leading to the formation of other heterocyclic systems. researchgate.netosi.lv For example, the Cornforth-type rearrangement of certain 1,2,3-thiadiazoles can yield 1,2,3-triazoles. nih.gov The influence of the bulky and electronically versatile biphenyl group on these rearrangements is an unexplored area of research.
Future investigations could explore the reactivity of this compound with various reagents to uncover novel transformations. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to further functionalize the biphenyl moiety, leading to a diverse library of new compounds. The study of intramolecular cyclization reactions involving the biphenyl group and the thiadiazole ring could also lead to the discovery of novel fused heterocyclic systems with unique properties.
Expanding the Scope of Materials Applications Based on Thiadiazole Scaffolds
While research into the materials applications of 1,2,3-thiadiazoles is less developed compared to their 1,3,4-isomers, the incorporation of a biphenyl unit suggests potential for applications in materials science. Biphenyl-containing molecules are known to exhibit liquid crystalline properties, and while studies have focused on biphenylyl-1,3,4-thiadiazoles, the 1,2,3-isomer remains unexplored in this context. researchgate.netmdpi.com The rigid, rod-like structure conferred by the biphenyl group could induce mesophase formation.
Furthermore, the combination of the electron-deficient 1,2,3-thiadiazole ring and the electron-rich biphenyl system could lead to interesting electronic properties, making these compounds candidates for organic semiconductors. tandfonline.com The investigation of thin-film transistor characteristics and photovoltaic properties of this compound and its derivatives could open up new avenues for their application in organic electronics.
Q & A
Q. What are the established synthetic routes for 4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole, and how are critical reaction conditions optimized?
The synthesis often involves coupling biphenyl precursors with thiadiazole intermediates. Key methods include:
- Suzuki-Miyaura coupling : For biphenyl formation, using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF or THF at 80–120°C .
- Cyclization : Thiosemicarbazide derivatives react with carbonyl compounds under acidic conditions (e.g., glacial acetic acid) to form the thiadiazole ring .
- Purification : Column chromatography (hexane/ethyl acetate gradients) ensures >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .
Q. Which analytical techniques are essential for confirming the structure of this compound?
A multi-technique approach is required:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons (δ 125–140 ppm) in the biphenyl and thiadiazole moieties .
- IR spectroscopy : Confirm thiadiazole C=N and C-S stretches (1550–1650 cm⁻¹ and 650–750 cm⁻¹, respectively) .
- Elemental analysis : Validate composition (e.g., C: 65.2%, H: 3.8%, N: 10.5%, S: 12.0%) against calculated values .
Q. How is the thermal stability of this compound evaluated?
Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA):
- DSC : Melting point typically ranges 180–200°C, with decomposition above 250°C .
- TGA : Weight loss <2% at 150°C indicates stability under standard handling conditions .
Q. What in vitro assays are used to assess the biological activity of this compound?
Standard assays include:
- Antifungal activity : Broth microdilution against Candida albicans (MIC₅₀ = 8–16 µg/mL) .
- Enzyme inhibition : Measure IC₅₀ against α-glucosidase or acetylcholinesterase .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ = 20–50 µM) .
Advanced Research Questions
Q. How can synthesis yield be improved while minimizing side products?
Optimize parameters systematically:
- Catalyst loading : Test 1–10 mol% Pd(PPh₃)₄; >5 mol% often increases yield but raises purification challenges .
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
- Temperature control : Lower temperatures (80°C) reduce decomposition, while higher temperatures (120°C) accelerate coupling .
Q. How do researchers resolve contradictions between calculated and experimental elemental analysis data?
Follow this protocol:
- Repeat synthesis : Ensure consistent starting material purity (≥99%) and anhydrous conditions .
- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.0521) .
- Recrystallization : Purify via slow evaporation in ethanol/dichloromethane (1:1) to remove hygroscopic impurities .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
A three-step approach is recommended:
- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the biphenyl ring .
- Biological testing : Compare MIC₅₀ or IC₅₀ values across derivatives to identify trends (e.g., para-substituted -Cl enhances antifungal activity by 30%) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., CYP51) .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve aromatic stacking interactions .
- Structure solving : Employ SHELXT for phase determination and SHELXL for refinement (R-factor < 0.05) .
- Validation : Check CIF files for bond length/angle consistency (e.g., C-S bond: 1.67 ± 0.02 Å) using PLATON .
Q. What methodologies address poor solubility in biological assays?
Strategies include:
Q. How can reaction mechanisms for thiadiazole formation be elucidated?
Combine experimental and computational methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
